4-chloro-N-(2-ethylhexyl)benzamide
Description
4-Chloro-N-(2-ethylhexyl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to a carbonyl moiety and a branched 2-ethylhexyl substituent on the nitrogen atom. The ethylhexyl group confers significant lipophilicity, which may influence solubility, membrane permeability, and interaction with biological targets .
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
4-chloro-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
WCQSENGNTVLFDR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The N-substituent plays a critical role in modulating properties:
- 4-Chloro-N-(hydroxymethyl)benzamide (3a) : The hydroxymethyl group enhances polarity, improving aqueous solubility compared to the ethylhexyl variant. This is evidenced by its crystallization in polar solvents like toluene .
- 4-Chloro-N-(2-methoxyethyl)benzamide : The methoxyethyl group balances lipophilicity and polarity, resulting in a logP value intermediate between hydroxymethyl and ethylhexyl derivatives. Safety data indicate moderate toxicity, requiring specific handling precautions .
- 4-Chloro-N-(3-chlorophenyl)benzamide : The aromatic N-substituent increases planarity, favoring π-π stacking in crystal structures. Theoretical calculations (DFT) align with experimental XRD data, showing minimal steric hindrance compared to bulky ethylhexyl groups .
| Compound | N-Substituent | logP (Predicted) | Solubility (Polar Solvents) | Key Structural Feature |
|---|---|---|---|---|
| 4-Chloro-N-(2-ethylhexyl)benzamide | 2-Ethylhexyl | ~5.2* | Low | High lipophilicity, branched chain |
| 4-Chloro-N-(hydroxymethyl)benzamide | Hydroxymethyl | ~2.1 | Moderate | Polar, hydrogen-bonding capacity |
| 4-Chloro-N-(3-chlorophenyl)benzamide | 3-Chlorophenyl | ~3.8 | Low | Aromatic, planar geometry |
| 4-Chloro-N-(2-methoxyethyl)benzamide | Methoxyethyl | ~3.5 | Moderate | Ether linkage, moderate polarity |
*Estimated via analogy to similar alkyl-substituted benzamides .
Spectral Characteristics
- IR Spectroscopy: The carbonyl stretch (C=O) in benzamides typically appears near 1650–1680 cm⁻¹. Substituents like ethylhexyl may induce minor shifts due to electron-donating/withdrawing effects. For example, 4-chloro-N-(3-chlorophenyl)benzamide shows a C=O peak at 1665 cm⁻¹, while hydroxymethyl derivatives exhibit broader peaks due to hydrogen bonding .
- NMR Spectroscopy : The ethylhexyl group’s methyl and methylene protons generate distinct multiplets in ¹H-NMR (δ 0.8–1.5 ppm). In contrast, aromatic N-substituents (e.g., 3-chlorophenyl) show deshielded aromatic protons near δ 7.0–8.0 ppm .
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